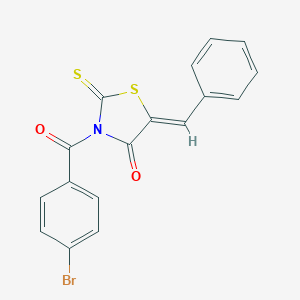
5-Benzylidene-3-(4-bromobenzoyl)-2-thioxo-1,3-thiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Benzylidene-3-(4-bromobenzoyl)-2-thioxo-1,3-thiazolidin-4-one, commonly known as BBTT, is a thiazolidinone derivative that has been extensively studied in the field of medicinal chemistry due to its potential therapeutic applications. BBTT has been shown to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.
Wissenschaftliche Forschungsanwendungen
BBTT has been extensively studied in the field of medicinal chemistry due to its potential therapeutic applications. It has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. BBTT has also been shown to possess anti-cancer properties by inducing apoptosis in cancer cells and inhibiting cancer cell proliferation. In addition, BBTT has been shown to possess anti-microbial properties by inhibiting the growth of various bacterial and fungal strains.
Wirkmechanismus
The mechanism of action of BBTT is not fully understood, but it is believed to act by inhibiting various enzymes and signaling pathways involved in inflammation, cancer, and microbial growth. BBTT has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory prostaglandins. It has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes involved in the regulation of gene expression. BBTT has also been shown to inhibit the activity of various kinases involved in cancer cell proliferation, such as protein kinase B (AKT) and extracellular signal-regulated kinase (ERK).
Biochemical and Physiological Effects:
BBTT has been shown to possess a wide range of biochemical and physiological effects. It has been shown to decrease the production of pro-inflammatory cytokines and chemokines in various cell types, including macrophages and synovial fibroblasts. BBTT has also been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. In addition, BBTT has been shown to inhibit the growth of various bacterial and fungal strains, including Staphylococcus aureus and Candida albicans.
Vorteile Und Einschränkungen Für Laborexperimente
BBTT has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to possess a wide range of biological activities, making it a versatile compound for studying various biological processes. However, BBTT also has several limitations. It is not very soluble in water, which can make it difficult to use in certain assays. In addition, BBTT has not been extensively studied in vivo, so its potential therapeutic applications in humans are not fully understood.
Zukünftige Richtungen
There are several future directions for the study of BBTT. One potential direction is the development of BBTT derivatives with improved solubility and bioavailability. Another potential direction is the study of BBTT in vivo to determine its potential therapeutic applications in humans. In addition, the study of BBTT in combination with other drugs or compounds may lead to the development of more effective therapies for various diseases. Overall, the study of BBTT has the potential to lead to the development of new drugs and therapies for a wide range of diseases.
Synthesemethoden
BBTT can be synthesized by the reaction of 4-bromobenzoyl chloride with 2-aminothiophenol in the presence of triethylamine. The resulting intermediate is then reacted with benzaldehyde in the presence of acetic acid to yield BBTT. This synthesis method has been optimized to produce high yields of BBTT with minimal impurities.
Eigenschaften
Molekularformel |
C17H10BrNO2S2 |
|---|---|
Molekulargewicht |
404.3 g/mol |
IUPAC-Name |
(5Z)-5-benzylidene-3-(4-bromobenzoyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C17H10BrNO2S2/c18-13-8-6-12(7-9-13)15(20)19-16(21)14(23-17(19)22)10-11-4-2-1-3-5-11/h1-10H/b14-10- |
InChI-Schlüssel |
WHIDKSGHOMBJCX-UVTDQMKNSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)C(=O)C3=CC=C(C=C3)Br |
SMILES |
C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)C(=O)C3=CC=C(C=C3)Br |
Kanonische SMILES |
C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)C(=O)C3=CC=C(C=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-allyl-5-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-2-{[4-(2-phenylvinyl)phenyl]imino}-1,3-thiazolidin-4-one](/img/structure/B273842.png)
![3-allyl-5-(5-methoxy-3-methyl-1,3-benzothiazol-2(3H)-ylidene)-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B273843.png)
![2-[(4-chlorophenyl)imino]-5-(5-methoxy-3-methyl-1,3-benzothiazol-2(3H)-ylidene)-3-methyl-1,3-thiazolidin-4-one](/img/structure/B273845.png)
![3-butyl-2-[(2,4-dimethylphenyl)imino]-5-(5-methoxy-3-methyl-1,3-benzothiazol-2(3H)-ylidene)-1,3-thiazolidin-4-one](/img/structure/B273846.png)
![2-[(4-bromophenyl)imino]-3-butyl-5-(5-methoxy-3-methyl-1,3-benzothiazol-2(3H)-ylidene)-1,3-thiazolidin-4-one](/img/structure/B273847.png)
![3-allyl-2-[(4-bromophenyl)imino]-5-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-1,3-thiazolidin-4-one](/img/structure/B273849.png)

![3-benzyl-5-[2-(3-ethyl-1,3-benzoxazol-2(3H)-ylidene)ethylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B273855.png)
![5-[2-(3-ethyl-1,3-benzoxazol-2(3H)-ylidene)ethylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B273856.png)

![N-[4-(N-{3,5-bisnitrobenzoyl}ethanehydrazonoyl)phenyl]acetamide](/img/structure/B273861.png)

![[(Z)-(1-dodecyl-2-oxoindol-3-ylidene)amino]thiourea](/img/structure/B273868.png)
![methyl N-{1-[(anilinocarbothioyl)amino]-2,2,2-trichloroethyl}-4-methylbenzenecarboximidoate](/img/structure/B273869.png)